molecular formula C20H21ClN4 B3559034 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine

4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine

Cat. No.: B3559034
M. Wt: 352.9 g/mol
InChI Key: CGRKUVBDRMBTHL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine is a phthalazine derivative characterized by a 4-chlorophenyl group at the 4-position of the phthalazine core and a pyrrolidine-containing ethylamine substituent at the N1-position. This compound is structurally related to kinase inhibitors, such as vatalanib, which target vascular endothelial growth factor receptors (VEGFR) . Its synthesis typically involves nucleophilic substitution reactions using bromomethylphthalazine intermediates and amines .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-pyrrolidin-1-ylethyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4/c21-16-9-7-15(8-10-16)19-17-5-1-2-6-18(17)20(24-23-19)22-11-14-25-12-3-4-13-25/h1-2,5-10H,3-4,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRKUVBDRMBTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the phthalazinone intermediate.

    Attachment of the Pyrrolidinyl Ethyl Chain: The final step involves the alkylation of the phthalazinone derivative with a pyrrolidinyl ethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Pharmacology: Studies focus on its interaction with biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular mechanisms in cells.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases or receptors, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazin-1-amine Derivatives
Compound Name Substituent at N1 Key Features Yield (%) Biological Relevance
Target Compound 2-(Pyrrolidin-1-yl)ethyl Tertiary amine, potential for improved solubility and receptor interaction N/A Kinase inhibition (inference)
N-(4-Chlorophenyl)-4-(phenoxymethyl)phthalazin-1-amine (17a) Phenoxymethyl Ether linkage, aromatic substituent Not specified Anticancer activity (preliminary)
4-Chloro-N-[2-(4-chlorophenyl)ethyl]phthalazin-1-amine (15c) 4-Chlorophenylethyl Halogenated alkyl chain, lipophilic 73 Structural analog for SAR studies
Vatalanib (N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine) Pyridinylmethyl Heteroaromatic group, known VEGFR-2 inhibitor N/A Approved kinase inhibitor

Key Observations :

  • Substituent Effects : The target compound’s pyrrolidinylethyl group contrasts with vatalanib’s pyridinylmethyl substituent. While vatalanib’s pyridine enhances binding to VEGFR-2’s hydrophobic pocket , the pyrrolidine in the target compound may alter charge distribution and hydrogen bonding.
  • Synthetic Feasibility : Derivatives like 15c and 17a are synthesized in moderate to high yields (73–85%) via nucleophilic substitution, suggesting the target compound could be similarly accessible .
Non-Phthalazine Analogs with 4-Chlorophenyl Moieties
Compound Name Core Structure Substituents Key Features
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole Schiff base linker, dimethylamino group Fluorescence properties, potential probes
N-Benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine Benzyl group, fused heterocycle Kinase inhibition (hypothesized)

Key Observations :

  • Core Flexibility : Replacement of the phthalazine core with thiazole or pyrazolopyrimidine alters planarity and electronic properties, affecting target selectivity.
  • Role of 4-Chlorophenyl : The conserved 4-chlorophenyl group across compounds suggests its importance in hydrophobic interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 15c Vatalanib
Molecular Formula C₂₀H₂₀ClN₅ C₁₆H₁₄Cl₂N₂ C₂₃H₁₈ClN₅·C₄H₆O₄
Molecular Weight (g/mol) 373.86 309.20 579.97 (salt form)
Calculated LogP* ~3.1 (estimated) ~4.2 ~2.8
Water Solubility Moderate (tertiary amine) Low (lipophilic) High (succinate salt)

Key Observations :

  • The target compound’s pyrrolidine group may reduce LogP compared to 15c, enhancing aqueous solubility.
  • Vatalanib’s succinate salt formulation drastically improves solubility, a strategy applicable to the target compound for drug development .

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized analogously to 15c and 17a using 4-(bromomethyl)phthalazine intermediates and 2-(pyrrolidin-1-yl)ethylamine, likely achieving yields >70% .
  • The pyrrolidine group’s basicity could enhance interaction with aspartate residues in kinase ATP-binding pockets .
  • SAR Trends : Bulky N1 substituents (e.g., pyridinylmethyl in vatalanib) correlate with kinase inhibition, but the flexibility of the pyrrolidinylethyl chain in the target compound might favor alternative targets.

Biological Activity

4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities. This article compiles findings from diverse sources regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C20H21ClN4C_{20}H_{21}ClN_4 with a molecular weight of approximately 364.86 g/mol. Its structure includes a phthalazin moiety linked to a pyrrolidine group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of phthalazin compounds can inhibit viral replication, particularly in adenovirus infections. The mechanisms often involve targeting viral DNA replication processes .
  • Antitumor Properties : Some studies have reported that similar compounds in the phthalazine class exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Neuropharmacological Effects : The presence of the pyrrolidine ring may confer neuroactive properties, potentially influencing neurotransmitter systems .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Replication : Compounds similar to this one have shown to interfere with the viral life cycle by inhibiting key enzymes involved in nucleic acid synthesis .
  • Cell Cycle Arrest : Some phthalazine derivatives are believed to induce apoptosis in cancer cells by disrupting cell cycle progression .
  • Neurotransmitter Modulation : The structural components may interact with neurotransmitter receptors, affecting mood and cognition .

Antiviral Efficacy

A study evaluating the antiviral properties of related phthalazine compounds found that specific analogs exhibited significant inhibition of human adenovirus (HAdV) with IC50 values in the low micromolar range. Notably, compound derivatives showed selectivity indexes greater than 100 compared to standard antiviral agents .

Antitumor Activity

Research on structurally similar compounds indicated potent cytotoxicity against various cancer cell lines. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis induction. Results demonstrated that certain compounds could significantly reduce cell proliferation at concentrations as low as 10 µM .

Data Tables

Activity TypeObserved EffectReference
AntiviralInhibition of HAdV replication
AntitumorCytotoxicity against cancer cells
NeuropharmacologicalPotential modulation of neurotransmitters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine
Reactant of Route 2
4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine

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